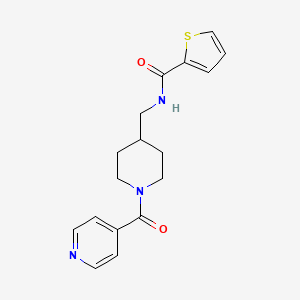

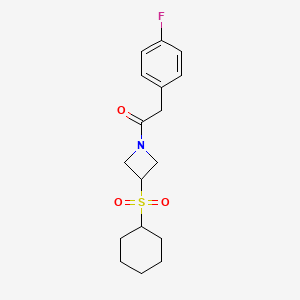

![molecular formula C16H20N2O2S B2486364 (E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide CAS No. 681232-11-1](/img/structure/B2486364.png)

(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide” is part of a class of benzothiazole derivatives that have been synthesized and studied for various biological and chemical properties. Benzothiazole and its derivatives are known for their wide range of applications in medicinal chemistry, agriculture, and as materials in chemical industries due to their unique chemical and physical properties.

Synthesis Analysis

The synthesis of benzothiazole derivatives, including cyclohexanecarboxamides, typically involves heterocyclization reactions. For example, synthesis can be achieved through the reaction of -bromoacetone produced in situ with bromine in dry acetone in the presence of triethylamine (A. Saeed & H. Rafique, 2013). This method indicates a versatile approach for synthesizing a wide range of benzothiazole derivatives by altering the reaction conditions and starting materials.

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is characterized by the presence of the benzothiazole moiety attached to various functional groups that significantly influence the chemical behavior and reactivity of these compounds. The crystal structure, determined by X-ray diffraction, provides detailed insights into the molecule's geometry, including bond lengths and angles, contributing to the understanding of its reactivity and interaction with biological targets (E. Inkaya et al., 2012).

Chemical Reactions and Properties

Benzothiazole derivatives undergo a variety of chemical reactions, including cycloaddition, oxidation, and alkylation. These reactions can significantly alter the physical and chemical properties of the compound, leading to a wide range of potential applications. For example, the oxidation and alkylation reactions of benzothiazole derivatives have been studied to understand their reaction mechanisms and to synthesize new compounds with desired properties (K. Ohkata et al., 1985).

Scientific Research Applications

Structural and Biological Significance

(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide, as part of the benzothiazole derivatives, plays a significant role in medicinal chemistry due to the wide array of biological activities it exhibits. Benzothiazole and its derivatives have been identified as compounds with a variety of pharmacological activities, such as antiviral, antimicrobial, antiallergic, antidiabetic, antitumor, anti-inflammatory, anthelmitic, and anticancer properties. The uniqueness of the benzothiazole ring structure and its inherent biological activities make it a focal point in medicinal chemistry for drug development and biochemical research (Bhat & Belagali, 2020).

Environmental and Health Impacts

Although not directly related to (E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide, research on structurally similar compounds, specifically parabens (esters of para-hydroxybenzoic acid), indicates the presence and persistence of these chemicals in the environment, particularly aquatic systems. Studies reveal that despite wastewater treatments, parabens are consistently detected at low levels in effluents and are ubiquitous in surface water and sediments due to the consumption of paraben-based products and their continuous introduction into the environment. The occurrence and fate of these compounds in aquatic environments, along with their potential weak endocrine-disrupting effects, underline the need for further investigation into their health and environmental impacts (Haman, Dauchy, Rosin, & Munoz, 2015).

Antioxidant and Anti-inflammatory Potentials

Benzothiazole derivatives have also been explored for their antioxidant and anti-inflammatory potentials. Specific derivatives have shown promise in improving antioxidating activities, as demonstrated in studies involving high-fat diet mice. The findings indicate that benzothiazole derivatives can enhance the levels of superoxide dismutase (SOD), glutathione peroxidase (GSH-Px), and catalase (CAT) while reducing malondialdehyde (MDA) levels, suggesting potential therapeutic applications in managing oxidative stress-related conditions (Erbin, 2013).

properties

IUPAC Name |

N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)cyclohexanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O2S/c1-18-13-9-8-12(20-2)10-14(13)21-16(18)17-15(19)11-6-4-3-5-7-11/h8-11H,3-7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVIPVADJLYGFAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)OC)SC1=NC(=O)C3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-chlorophenyl)methyl]-4-oxo-N-(2-pyrrolidin-1-ylethyl)-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/structure/B2486285.png)

![3-(Tert-butyl)-1-(cyclopropylcarbonyl)indeno[2,3-D]pyrazol-4-one](/img/structure/B2486290.png)

![({[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}sulfanyl)methanimidamide hydrochloride](/img/structure/B2486291.png)

![1-(Bromomethyl)-8-oxaspiro[4.5]decane](/img/structure/B2486294.png)

![2-Chloro-N-(3-oxo-5,6,7,8-tetrahydro-2H-[1,2,4]triazolo[4,3-a]pyridin-7-yl)acetamide](/img/structure/B2486296.png)